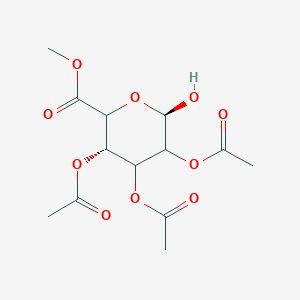
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a significant substrate in the synthesis of anticoagulant drugs, like Heparin and Fondaparinux, and is useful in studies of Glucuronidation, a major drug metabolizing process .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with D-glucuronic acid lactone, which is converted to D-glucuronic acid methyl ester. This is then acetylated to form 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester, which is finally brominated to yield the product .Molecular Structure Analysis
The molecular formula of this compound is C15H18Cl3NO10, and its molecular weight is 478.66 . It appears as a white solid .Chemical Reactions Analysis
This compound is used in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . Its melting point is between 103 - 105℃ .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of a D-glucuronic acid derivative, fully protected with hydrogenolyzable groups except at C-6, was achieved. This synthesis involved the oxidation of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside to the corresponding aldehyde and further oxidation to the methyl ester (Zissis & Fletcher, 1970).
- Research on β-elimination in uronic acids revealed that methyl esters of methyl pyranosides of 2,3,4-tri-O-methyl-α-D-glucuronic acid undergo rapid β-elimination, leading to unsaturated esters (BeMiller & Kumari, 1972).
Enzymatic Applications and Derivative Synthesis
- An improved chemo-enzymatic synthesis method was developed for the synthesis of 1-beta-O-acyl glucuronides from corresponding methyl acetyl derivatives, using this compound as an intermediate (Baba & Yoshioka, 2007).
Analytical and Biochemical Studies
- The compound was used in the quantification of the glucuronic acid conjugate of trichloroethanol, urochloralic acid, in various biological samples (Ikeda et al., 1984).
- In another study, the compound facilitated the synthesis and analysis of glucuronic acid-conjugated metabolites, which are crucial in understanding drug metabolism (Kanamori et al., 2017).
Applications in Drug Development and Metabolism
- The compound was utilized in the synthesis of 1-beta-O-acyl glucuronides of various non-steroidal anti-inflammatory drugs, highlighting its role in drug development and understanding drug metabolism (Baba & Yoshioka, 2006).
Wirkmechanismus
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is the Janus kinase (JAK) inhibitor tofacitinib . This compound is used for the synthesis of glucuronide prodrug compounds of tofacitinib .
Mode of Action
The compound interacts with its target by being cleaved by β-glucuronidase enzymes , such as those produced by the microbiome in the gastrointestinal tract . This cleavage increases the levels of tofacitinib at the site of gastrointestinal inflammation .
Biochemical Pathways
The compound affects the pathway involving the JAK inhibitor tofacitinib . By increasing the levels of tofacitinib, it can limit the systemic exposure of tofacitinib when treating localized inflammatory diseases .
Pharmacokinetics
Its solubility in ethyl acetate is known , which could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the increase of tofacitinib levels at the site of gastrointestinal inflammation . This results in the limitation of systemic exposure of tofacitinib, which could be beneficial when treating localized inflammatory diseases .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of β-glucuronidase enzymes in the gastrointestinal tract . These enzymes are responsible for cleaving the compound and increasing the levels of tofacitinib . Other factors such as pH and temperature could also potentially affect the compound’s stability and action
Safety and Hazards
Zukünftige Richtungen
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester has potential applications in the development of new drugs, particularly in the field of localized inflammatory diseases. Its role in the synthesis of glucuronide prodrug compounds of Janus kinase (JAK) inhibitor tofacitinib suggests it could be used to increase the effectiveness of treatments for these conditions .
Eigenschaften
IUPAC Name |
methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFNXQWJBTGBL-SHXYABRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


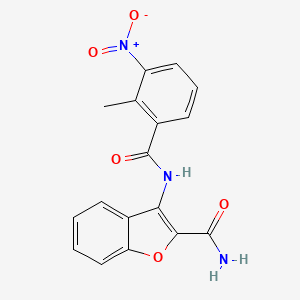

methanone](/img/structure/B2406788.png)
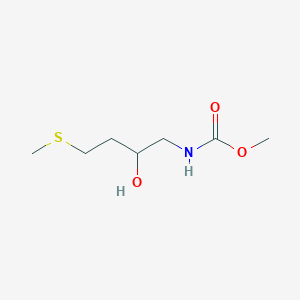
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)
![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
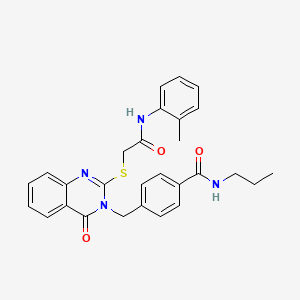
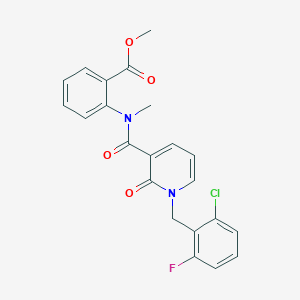
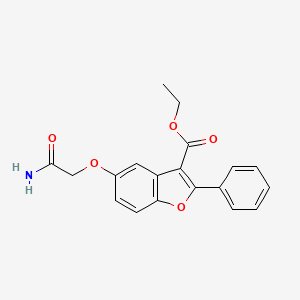
![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)